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Compound of Interest

Compound Name: Parvoline

Cat. No.: B072401 Get Quote

For researchers, scientists, and drug development professionals, Parvoline, chemically known

as 2-ethyl-3,5-dimethylpyridine, presents a valuable scaffold for the synthesis of complex

molecular architectures.[1] This pyridine derivative, with its unique substitution pattern, offers

distinct steric and electronic properties that make it a significant intermediate in medicinal

chemistry and materials science.[1]

Parvoline is commercially available from a number of chemical suppliers, ensuring its

accessibility for research and development purposes.

Physicochemical Properties
A summary of the key physicochemical properties of Parvoline is provided in the table below

for easy reference.

Property Value Reference

CAS Number 1123-96-2 [2][3]

Molecular Formula C₉H₁₃N [2][3][4]

Molecular Weight 135.21 g/mol [2][3][4]

Boiling Point 198 °C [3]

Density 0.913 g/cm³ [3]

Flash Point 65 °C [3]
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Applications in Synthesis and Drug Development
Parvoline's primary utility lies in its role as a precursor in the synthesis of more complex

heterocyclic compounds.[1] Its applications span various areas of chemical research, with a

notable presence in the development of potential therapeutic agents.

Synthesis of Nicotine Analogs
One of the key applications of Parvoline is in the synthesis of nicotine analogs. The pyridine

ring of Parvoline can be reduced to a piperidine structure through catalytic hydrogenation,

yielding 2-ethyl-3,5-dimethylpiperidine. This resulting compound serves as a valuable

intermediate in the creation of various pharmaceutical compounds, including analogs of

nicotine.[1]

Development of MMP-13 Inhibitors with Anticancer
Activity
Recent studies have highlighted the use of dimethylpyridine-3-carboxamide derivatives, which

can be synthesized from Parvoline precursors, as selective inhibitors of matrix

metalloproteinase 13 (MMP-13). These derivatives have demonstrated cytotoxic activity

against various cancer cell lines, suggesting their potential as anticancer agents.[5]

Experimental Protocols
While specific, detailed protocols for the use of Parvoline are often proprietary or published

within specific research articles, the following sections outline general synthetic methodologies

based on available literature.

Protocol 1: Synthesis of 2-ethyl-3,5-dimethylpyridine
(Parvoline)
Several methods for the synthesis of Parvoline have been described, including:

Cobalt Phosphate-Catalyzed Condensation: This industrial method involves the gas-phase

condensation of propionaldehyde with ammonia over a cobalt phosphate catalyst.[1]
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Zeolite-Catalyzed Synthesis: The reaction of propanal with ammonia over a hierarchical H-

Ymmm zeolite has shown high selectivity for 2-ethyl-3,5-dimethylpyridine.[1]

Palladium-Catalyzed Heterocyclization: Allylamine, cyclopropylamine, and diallylamine can

undergo disproportionation and heterocyclization in the presence of palladium catalysts to

yield Parvoline.[6]

A representative experimental workflow for the synthesis of Parvoline is depicted below.

Parvoline Synthesis Workflow
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(e.g., Propionaldehyde, Ammonia)
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(e.g., Catalytic Condensation)

Catalyst

Purification
(e.g., Distillation)

Parvoline
(2-ethyl-3,5-dimethylpyridine)

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Parvoline.

Protocol 2: Reduction of Parvoline to 2-ethyl-3,5-
dimethylpiperidine
The reduction of the pyridine ring in Parvoline is a key step in the synthesis of its derivatives.
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Materials:

2-ethyl-3,5-dimethylpyridine (Parvoline)

Palladium on carbon (Pd/C) or Raney nickel catalyst

Solvent (e.g., ethanol)

Hydrogen gas

Procedure:

In a suitable reaction vessel, dissolve Parvoline in the chosen solvent.

Add the catalyst (Pd/C or Raney nickel) to the solution.

Pressurize the vessel with hydrogen gas (typically 1–10 atm).

Heat the reaction mixture to a temperature between 50 to 150°C.[1]

Monitor the reaction progress until the pyridine ring is fully reduced.

Upon completion, carefully filter the catalyst from the reaction mixture.

Purify the resulting 2-ethyl-3,5-dimethylpiperidine, typically by distillation.

The logical relationship for this reduction process is illustrated in the following diagram.

Reduction of Parvoline

Parvoline
Catalytic Hydrogenation
(Pd/C or Raney Ni, H₂) 2-ethyl-3,5-dimethylpiperidine

Click to download full resolution via product page

Caption: The reduction of Parvoline to its piperidine derivative.
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Signaling Pathways
Currently, there is no direct evidence in the reviewed literature to suggest the involvement of

Parvoline itself in specific signaling pathways. Its primary role is established as a synthetic

intermediate. However, the derivatives synthesized from Parvoline, such as the

aforementioned MMP-13 inhibitors, would be expected to interact with and modulate specific

biological pathways, such as those involved in cancer progression and tissue remodeling.[5]

The investigation of the precise mechanisms and pathway interactions of these derivatives

remains an active area of research.

The general process of how a Parvoline-derived inhibitor might interact with a signaling

pathway is conceptualized below.

Conceptual Signaling Pathway Interaction

Parvoline-Derived Inhibitor
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(e.g., MMP-13)

Inhibits
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Cellular Effect
(e.g., Inhibition of Cancer Progression)
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Caption: A conceptual diagram of a Parvoline derivative inhibiting a biological target.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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